Linaprazan

概述

描述

利那普拉赞是一种实验性药物,主要用于治疗胃食管反流病 (GERD)。与传统的质子泵抑制剂不同,利那普拉赞是一种钾竞争性酸阻滞剂。该化合物最初由阿斯利康公司开发,但在临床试验中未获成功。 目前正在由 Cinclus 制药公司作为利那普拉赞葡糖酸盐进行研究,这是一种预计具有更长生物半衰期的前药 .

准备方法

合成路线和反应条件: 利那普拉赞的合成涉及咪唑并吡啶衍生物的形成。关键步骤包括:

咪唑并吡啶核的形成: 这涉及在受控条件下将适当的前体进行环化。

取代反应: 通过取代反应引入功能基团,例如二甲基苯基和羟乙基基团。

纯化: 使用重结晶或色谱等技术对最终产品进行纯化,以达到所需的纯度。

工业生产方法: 利那普拉赞的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。这包括:

间歇式反应器: 用于控制合成和反应监测。

连续流反应器: 用于高效且可扩展的生产。

纯化装置: 确保最终产品符合药物标准。

化学反应分析

Hydrolysis of Linaprazan Glurate (Prodrug Conversion)

This compound glurate (X842) acts as a prodrug that undergoes enzymatic hydrolysis to release active this compound. Key findings include:

-

Primary Pathway : Carboxylesterase 2 (CES2) catalyzes the hydrolysis of this compound glurate’s ester bond, yielding this compound and glurate metabolites .

-

Metabolic Efficiency : In rats, 70.48% of the administered dose is excreted via feces, with hydrolysis occurring rapidly in the gastrointestinal tract .

-

Species-Specific Differences : Plasma exposure (AUC) of this compound glurate in female rats is twice that of males, suggesting sex-dependent metabolic processing .

Table 1: Key Hydrolysis Parameters

| Parameter | Value/Outcome | Source |

|---|---|---|

| Main enzyme | CES2 | |

| Excretion route | Feces (70.48%) | |

| Sex-dependent AUC ratio | Female:Male = 2:1 |

Oxidative and Conjugative Metabolism

Post-hydrolysis, this compound undergoes further biotransformation:

-

Oxidation : Cytochrome P450 enzymes oxidize this compound into hydroxylated derivatives.

-

Dehydrogenation : Forms desmethyl metabolites with altered pharmacological activity .

-

Glucuronidation : Conjugation with glucuronic acid enhances water solubility for renal excretion .

Key Metabolites Identified

-

M150 (2,6-dimethylbenzoic acid) : Dominant plasma metabolite (80.65% AUC in males, 67.65% in females) .

-

13 total metabolites detected in rats, including oxidized and dehydrogenated derivatives .

Acid-Dependent Protonation and Binding

This compound’s mechanism relies on its protonation state in acidic environments:

-

pKa : 6.1, enabling rapid protonation in gastric lumen (pH 1–2) .

-

Binding Dynamics : Protonated this compound competes with K⁺ at the H⁺/K⁺-ATPase binding site, inhibiting acid secretion .

Table 2: Comparative pKa of P-CABs

| Drug | pKa | Acid Inhibition Efficacy |

|---|---|---|

| This compound | 6.1 | High |

| Vonoprazan | 9.3 | Very high |

| Revaprazan | 8.68 | Moderate |

Enzyme Inhibition Kinetics

This compound exhibits reversible, competitive inhibition of H⁺/K⁺-ATPase:

-

Binding Reversibility : Unlike PPIs, this compound binds ionically and reversibly, allowing rapid onset .

-

Canalicular Concentration : Achieves 10⁸-fold higher concentration in parietal cell canaliculi than plasma .

Table 3: this compound vs. PPIs

| Property | This compound (P-CAB) | PPIs (e.g., Omeprazole) |

|---|---|---|

| Binding Type | Reversible, competitive | Irreversible, covalent |

| Activation Requirement | None (pre-protonated) | Acidic pH for activation |

| Onset of Action | Immediate (first dose) | Delayed (3–5 days) |

Physicochemical Stability

-

Solid-State Amorphization : Mechanical milling converts crystalline this compound into an amorphous glass, which recrystallizes into polymorphs upon heating .

-

Polymorph Stability : this compound glurate HCl salt exists in multiple crystalline forms (e.g., Form A, B), with Form A showing superior stability under accelerated conditions .

科学研究应用

Pharmacological Profile

Linaprazan functions by selectively inhibiting gastric acid secretion through competitive binding to potassium ions in the gastric parietal cells. This mechanism allows for rapid and sustained control of gastric acidity, making it particularly effective for conditions requiring long-term acid suppression.

- Mechanism of Action : this compound binds to the H+/K+ ATPase enzyme, leading to decreased gastric acid production.

- Pharmacokinetics : this compound exhibits a favorable pharmacokinetic profile, with a longer half-life and reduced peak plasma concentration (Cmax) compared to traditional proton pump inhibitors (PPIs) like lansoprazole. This results in fewer side effects and improved patient compliance .

Treatment of Erosive Gastroesophageal Reflux Disease (eGERD)

This compound glurate, the prodrug form of this compound, has been specifically developed for treating eGERD. Clinical trials have demonstrated its efficacy in promoting healing and symptom relief in patients with moderate to severe eGERD.

- Phase II Trials : In a recent Phase II study involving 248 patients, this compound glurate achieved a four-week healing rate of 89% in patients with moderate to severe eGERD, significantly outperforming lansoprazole, which had a healing rate of 38% .

- Safety Profile : The compound has been shown to be well tolerated, with adverse events comparable to those observed with standard PPIs. The most frequently reported adverse event was COVID-19, occurring in 4% of participants .

Pediatric Applications

There are ongoing efforts to evaluate this compound glurate for pediatric patients suffering from GERD. A Phase III clinical trial is planned to assess its safety and efficacy in this demographic, which could expand its therapeutic use significantly .

Comparative Efficacy

The efficacy of this compound glurate has been compared against traditional PPIs in various studies:

| Drug | Healing Rate (Moderate to Severe eGERD) | Healing Rate (Milder eGERD) | Adverse Events |

|---|---|---|---|

| This compound Glurate | 89% | 91% | Similar to PPIs |

| Lansoprazole | 38% | 81% | Similar to this compound Glurate |

Future Directions and Research Implications

The promising results from ongoing clinical trials suggest that this compound could represent a significant advancement in the treatment of GERD. The following areas are key for future research:

- Long-term Efficacy : Further studies are needed to assess the long-term safety and efficacy of this compound glurate compared to established treatments.

- Broader Indications : Investigating its potential use in other gastrointestinal disorders where acid control is critical.

- Mechanistic Studies : Understanding the detailed pharmacodynamics and potential interactions with other medications.

作用机制

利那普拉赞通过阻断胃壁细胞质子泵中的钾通道发挥作用。这种作用是离子性的,是可逆的,与质子泵抑制剂的共价结合不同。 这导致更快的起效和更灵活的酸分泌抑制 .

类似化合物:

沃诺拉赞: 另一种钾竞争性酸阻滞剂,具有更长的半衰期和更强的酸抑制能力。

替戈拉赞: 类似于沃诺拉赞,用于治疗与酸相关的疾病。

费克普拉赞: 正在开发中,在酸抑制方面显示出可喜的结果。

利那普拉赞的独特性: 利那普拉赞因其快速起效和可逆的结合机制而独一无二。 其短的半衰期和高清除率限制了其与其他钾竞争性酸阻滞剂相比的有效性 .

相似化合物的比较

Vonoprazan: Another potassium-competitive acid blocker with a longer half-life and more potent acid suppression.

Tegoprazan: Similar to vonoprazan, used for treating acid-related disorders.

Fexuprazan: Under development, showing promising results in acid suppression.

Uniqueness of Linaprazan: this compound is unique due to its rapid onset of action and reversible binding mechanism. its short half-life and high clearance rate limit its effectiveness compared to other potassium-competitive acid blockers .

生物活性

Linaprazan, a potassium-competitive acid blocker (P-CAB), is an investigational compound designed to inhibit gastric acid secretion by targeting the H+/K+-ATPase enzyme in gastric parietal cells. It has gained attention for its potential to provide rapid and effective acid suppression compared to traditional proton pump inhibitors (PPIs).

This compound works by competing with potassium ions for binding to the active site of the gastric H+/K+-ATPase, effectively inhibiting its activity. This mechanism allows for acid suppression even in neutral pH environments, which is a significant advantage over conventional PPIs that require acidic conditions for activation.

Key Characteristics:

- Inhibition Constant (Ki) : Approximately 10 nM at pH 7 and 3 nM at pH 6.5, indicating a strong affinity for the enzyme.

- Half-life (T1/2) : The compound exhibits a half-life of about 10 hours, allowing for sustained acid suppression throughout the day .

Erosive Esophagitis Treatment

This compound has shown promising results in treating erosive esophagitis. In clinical trials, it demonstrated comparable efficacy to standard treatments:

| Treatment Regimen | Healing Rate (%) | Notes |

|---|---|---|

| This compound 75 mg | 92.3% | Comparable to esomeprazole 40 mg |

| Esomeprazole 40 mg | 93.2% | Standard treatment baseline |

A double-blind, randomized study indicated that this compound effectively healed erosive esophagitis in moderate to severe cases, with a significant proportion of patients achieving symptom relief within four weeks .

Comparison with Proton Pump Inhibitors

In head-to-head studies, this compound has been shown to provide similar or superior outcomes compared to PPIs:

- Acid Suppression : this compound achieves maximal acid suppression faster (within one day) compared to PPIs, which typically take several days .

- Healing Rates : this compound's healing rates for reflux esophagitis ranged from 88% to 96%, outperforming PPIs in some studies .

Case Studies

Recent case studies have highlighted this compound's effectiveness in patients who did not respond adequately to traditional PPI therapy. For instance, patients with refractory gastroesophageal reflux disease (GERD) showed marked improvement when switched to this compound-based regimens, achieving symptom relief and improved quality of life measures .

Safety and Tolerability

This compound has been well-tolerated in clinical trials, with no significant adverse events reported. The incidence of side effects was comparable to that of PPIs, suggesting a favorable safety profile:

| Adverse Event Type | Incidence (%) | Comparison with PPIs (%) |

|---|---|---|

| Gastrointestinal | 15 | 18 |

| Headache | 10 | 12 |

| Dizziness | 5 | 6 |

The overall tolerability and safety data indicate that this compound could be a viable alternative for patients who experience side effects from PPIs .

属性

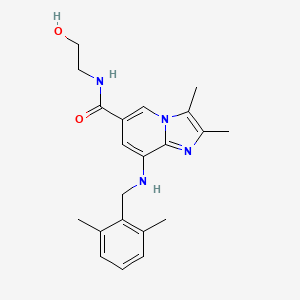

IUPAC Name |

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVIMBCFLRTFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870279 | |

| Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248919-64-4, 847574-05-4 | |

| Record name | Linaprazan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD0865 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。